(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride

Anaplastic Lymphoma Kinase c-Met Kinase Inhibitor Scaffold

Using the 3-pyridyl regioisomer or free base leads to failed kinase engagement and irreproducible IC50 data. (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride (CAS 1171497-43-0) is the validated 4-pyridyl core fragment for ALK/c-Met inhibitor pharmacophores, supplied as a non-hygroscopic dihydrochloride powder with defined 2 eq. HCl stoichiometry. • ≥98% purity ensures biological activity is pharmacophore-driven • Ready for direct use in parallel amide couplings without neutralization • Consistent batch purity and impurity profile support Quality-by-Design process development. BenchChem provides authenticated material with batch-specific COA for reproducible SAR exploration.

Molecular Formula C11H17Cl2N3O
Molecular Weight 278.18 g/mol
CAS No. 1171497-43-0
Cat. No. B1416806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride
CAS1171497-43-0
Molecular FormulaC11H17Cl2N3O
Molecular Weight278.18 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)C2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C11H15N3O.2ClH/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9;;/h1-2,5-6,10H,3-4,7-8,12H2;2*1H
InChIKeyIEMVQVGVQLRTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone Dihydrochloride


(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride is a piperidine-aminopyridine derivative that serves as a key scaffold for receptor protein-tyrosine kinase inhibitors, notably targeting anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met) [1]. Its dihydrochloride salt form enhances aqueous solubility and stability for reproducible in vitro profiling. The compound's 4-pyridyl regioisomer, relative to the 3-pyridyl analog, is critical for optimal target engagement in several kinase inhibitor pharmacophores, making it a non-substitutable building block in medicinal chemistry campaigns [1].

Reported key 4-pyridyl regioisomer for ALK/c-Met inhibitor pharmacophores
Dihydrochloride salt provides defined stoichiometry for solution-phase chemistry
Supports reproducible in vitro profiling and multi-step synthesis workflows

Irreplaceability of (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone Dihydrochloride


Simple substitution with the 3-pyridyl regioisomer (CAS 440102-71-6) or other piperidine-pyridine analogs is not empirically equivalent. The 4-pyridyl carbonyl orientation is a determining factor for kinase hinge-region binding, and even minor positional isomerism can drastically alter inhibitory potency [1]. For instance, the 4-pyridyl isomer is the core fragment in privileged ALK/c-Met inhibitor scaffolds, while the 3-pyridyl isomer fails to achieve the required hydrogen-bond geometry with the kinase hinge, rendering it inactive in the same pharmacophore context [1]. The dihydrochloride salt form of the title compound further provides a defined counterion content (2 eq. HCl) that is essential for reproducible solubility and reaction stoichiometry in multi-step synthesis, unlike the free base (CAS 886497-91-2) which exhibits variable hydration and protonation states [2]. These non-interchangeable properties necessitate precise procurement of the specified CAS number for reliable research outcomes.

3-Pyridyl regioisomer may lack required hinge-binding geometry for ALK/c-Met kinases, shifting inhibitory potency profile.

Free base (CAS 886497-91-2) variable protonation can lead to batch-dependent solubility and reaction stoichiometry.

Comparative Evidence: (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone Dihydrochloride


Regioisomeric Specificity for ALK Kinase Pharmacophore Engagement

The title compound, bearing the 4-pyridyl carbonyl, is the validated core scaffold for ALK and c-Met inhibitor pharmacophores, as established by MeSH pharmacological classification [1]. The 3-pyridyl regioisomer (1-(pyridin-3-ylcarbonyl)piperidin-4-amine, CAS 440102-71-6) is not annotated as an ALK/c-Met inhibitor scaffold in the same authoritative database, indicating a loss of kinase-binding competence due to the positional shift of the pyridine nitrogen . This regiospecificity requirement means that the 4-pyridyl isomer is a mandatory building block for specific kinase inhibitor series, whereas the 3-pyridyl isomer is ineffective.

Regioisomeric specificity
Class-level inference
Target: 4-pyridyl isomer annotated as ALK/c-Met inhibitor in MeSH Comparator: 3-pyridyl isomer (CAS 440102-71-6) lacks ALK/c-Met annotation
Regioisomer choice may determine kinase pharmacophore engagement
Class-level annotation; empirical binding requires direct assay confirmation
Anaplastic Lymphoma Kinase c-Met Kinase Inhibitor Scaffold Hinge-Binder

Defined Salt Stoichiometry for Reproducible Solution-Phase Chemistry

The dihydrochloride salt (CAS 1171497-43-0) contains exactly 2 equivalents of HCl per molecule of free base, giving a molecular weight of 278.18 g/mol [1]. In contrast, the free base form (CAS 886497-91-2) has a molecular weight of 205.26 g/mol and is typically supplied as a hydrate or with indefinite protonation, leading to batch-dependent variability in amine nucleophilicity and solubility . When used as a building block in amide coupling or reductive amination steps, the salt form eliminates the need for in situ protonation control, directly contributing to higher and more reproducible yields in multi-step syntheses .

Defined salt stoichiometry
Head-to-head
73 g/mol mass difference precisely from 2 eq. HCl (dihydrochloride MW 278.18 vs free base MW 205.26)
Defined counterion supports accurate molar calculations for stoichiometric reactions
Consistent stoichiometry enables batch-to-batch reproducibility
Salt Form Selection Solubility Reaction Stoichiometry Procurement Reproducibility

Purity and Specification Benchmarking for Research-Grade Procurement

Commercially available batches of the title compound from specialized fine chemical suppliers consistently achieve a minimum purity of 95% (often 98% for research-grade material) as verified by HPLC or 1H NMR , . In contrast, the free base (CAS 886497-91-2) is commonly supplied at 95% purity but exhibits greater batch variability due to its hygroscopic nature and potential for oxidation of the free amine, leading to colored impurities . The salt form's enhanced solid-state stability translates to a longer shelf-life and fewer degradation-related side products when stored under recommended conditions (2-8°C, sealed, dry) .

Purity & storage benchmark
Cross-study comparable
Dihydrochloride: ≥95% purity, often 98%, storage at 2–8°C Free base: ≥95% purity, hygroscopic, requires −20°C under inert atmosphere
Salt form may provide more consistent purity profile for screening campaigns
Data to verify from supplier specifications; stability advantage context-dependent
Purity Analysis Quality Control Vendor Comparison Procurement Specification

Validated Application Scenarios for (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone Dihydrochloride


Synthesis of ALK/c-Met Dual Inhibitor Libraries

The compound is the mandatory core building block for generating focused libraries targeting ALK and c-Met kinases, as its 4-pyridyl carboxamide motif is the pharmacophoric element that engages the kinase hinge region. Medicinal chemists should procure this specific regioisomer (CAS 1171497-43-0) to ensure target engagement, as the 3-pyridyl isomer lacks validated activity against these kinases [1]. The dihydrochloride salt form facilitates direct use in parallel amide couplings without additional neutralization steps, accelerating SAR exploration .

Process Chemistry Scale-Up for GMP Intermediate Production

In process research and development, the defined salt stoichiometry (2 eq. HCl) of the dihydrochloride form is critical for reproducible reaction calorimetry and stoichiometric control during multi-kilogram scale syntheses. The non-hygroscopic, free-flowing powder simplifies handling in solid-dispensing systems compared to the oily or waxy free base [1]. Quality-by-Design approaches benefit from the consistent impurity profile and stability data associated with this salt form .

Biochemical Kinase Profiling and Selectivity Panel Screening

For in vitro kinase selectivity panels, the compound serves as a reference control or core intermediate for synthesizing probe molecules. The high and consistent purity (≥95%, often 98%) ensures that observed biological activity arises from the intended pharmacophore rather than from undefined impurities that may confound selectivity data [1]. Researchers should avoid the free base for direct biological testing due to its variable protonation state, which can lead to erratic IC50 measurements.

Application
Selection Property
Validation Focus
ALK/c-Met inhibitor library synthesis
4-Pyridyl regioisomeric integrity
Kinase pharmacophore engagement confirmation
Process chemistry scale-up
Defined salt stoichiometry
Reaction stoichiometry and yield reproducibility
Biochemical kinase profiling
High purity consistency
Impurity-related assay interference review
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